molecular formula C15H10F6 B1339779 Hexafluoro-2,2-diphenylpropane CAS No. 83558-76-3

Hexafluoro-2,2-diphenylpropane

Cat. No. B1339779
CAS RN: 83558-76-3
M. Wt: 304.23 g/mol
InChI Key: CFTSORNHIUMCGF-UHFFFAOYSA-N
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Description

Hexafluoro-2,2-diphenylpropane is a compound that can be synthesized from 1,1,1-trifluoroacetophenone by reaction with sodium chlorodifluoroacetate and triphenylphosphine in dimethylformamide, as described in the optimization of reaction conditions for its synthesis . This compound is part of a broader class of fluorinated organic molecules that have been the subject of various studies due to their unique properties and potential applications in different fields of chemistry.

Synthesis Analysis

The synthesis of hexafluoro-2,2-diphenylpropane involves the addition of HF to 2-phenylperfluoropropene, which itself is synthesized from 1,1,1-trifluoroacetophenone . This process is part of a larger context of fluorine chemistry where hexafluoroacetone is a key reagent. For instance, hexafluoroacetone reacts with 2-R-4-oxo-5,6-benzo-1,3,2-dioxaphosphorinanes to form fluorinated 1,3,2-dioxaphosphepanes, which upon further reaction can yield diphosphate and 2-oxyphenylhexafluoroisopropyl ketone . These reactions highlight the versatility of fluorinated intermediates in synthesizing a variety of complex fluorinated structures.

Molecular Structure Analysis

The molecular structure of hexafluoro-2,2-diphenylpropane is not directly discussed in the provided papers. However, the structure of related fluorinated compounds has been analyzed. For example, the all-cis 1,2,3,4,5,6-hexafluorocyclohexane molecule adopts a chair conformation with a high molecular dipole due to the clustering of electronegative fluorine atoms, which is unusual for an aliphatic compound . This suggests that hexafluoro-2,2-diphenylpropane may also exhibit unique structural features due to the presence of multiple fluorine atoms.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of hexafluoro-2,2-diphenylpropane are not explicitly detailed in the provided papers. However, the properties of similar semi-fluorinated polyaryl ethers, which include the hexafluoroisopropylidene (6F) group, have been reported to exhibit anomalous crystallinity, high solubility in organic solvents, and thermo-oxidative stability . These properties are indicative of the influence that fluorinated groups have on the material properties of organic compounds. Additionally, the presence of fluorine atoms can affect the electronic, optical, and field-effect transistor (FET) properties of organic molecules, as seen in the study of thiophene–pyrrole mixed hexamers end-capped with phenyl and pentafluorophenyl groups . This suggests that hexafluoro-2,2-diphenylpropane may also possess unique electronic and optical properties due to its fluorinated structure.

Scientific Research Applications

Microfluidity Measurement

Hexafluoro-2,2-diphenylpropane and related compounds have been utilized as probes for measuring microfluidity in micellar solutions. These probes are advantageous due to their ability to be used in small concentrations and their reliability in environments where intermolecular probes may face challenges (Zachariasse, 1978).

Chemical Synthesis

In chemical synthesis, hexafluoro-2,2-diphenylpropane derivatives have been employed in various reactions. For instance, they have been used in the selective mono- and difluorination of 1,3-dicarbonyl compounds, facilitating the creation of diverse fluorinated organic compounds (Tang et al., 2019).

Material Synthesis

The synthesis of new materials often incorporates hexafluoro-2,2-diphenylpropane. For example, it has been used in creating strained macrocyclic compounds with unique structural properties (Willem et al., 1999). Additionally, its derivatives have been used in the synthesis of fluorine-containing polyethers, contributing to the development of materials with low dielectric properties and high thermal stability (Fitch et al., 2003).

Sensor Development

Hexafluoro-2,2-diphenylpropane has also found applications in sensor technology. For instance, its derivatives have been used as coating materials for sensors detecting toxic chemical warfare agents, showcasing its utility in safety and defense applications (Bhadury et al., 2005).

Electronic and Optical Applications

In the field of electronics, hexafluoro-2,2-diphenylpropane derivatives are used to modify electronic properties of materials. They have been investigated for their role in doping hole-transport materials, impacting the efficiency of electronic devices (Zhang & Kahn, 2018).

Safety And Hazards

Hexafluoro-2,2-diphenylpropane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It may cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . When handling this chemical, suitable protective equipment should be worn, and measures should be taken to prevent the generation of vapor or mist . It should be kept away from flames and hot surfaces .

properties

IUPAC Name

(1,1,1,3,3,3-hexafluoro-2-phenylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F6/c16-14(17,18)13(15(19,20)21,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTSORNHIUMCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555022
Record name 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexafluoro-2,2-diphenylpropane

CAS RN

83558-76-3
Record name 1,1'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

On the other hand, a process is described in the literature (K. S. Y. Lau et al., Journal of Polymer Science, Polymer Chemistry Edition, 20. 2381-2393 (1982)) which facilitates the preparation of an isomeric diamine to 2,2-bis-(4-aminophenyl) hexafluoropropane from, 2,2-bis-(3-aminophenyl)hexafluoropropane, in very high yields. For this, the process also starts out from 2,2-bis-(4-hydroxyphenyl)hexafluoropropane, the hydroxyl groups of which are converted into F3C-SO3 groups by reaction with trifluoromethanesulfonic anhydride. Trifluoromethanesulfonic acid is eliminated from this compound in a second step by catalytic hydrogenation with a palladium/charcoal catalyst which is suspended in triethylamine and 2,2-bisphenylhexafluoropropane is thus obtained. This compound is nitrated using nitric acid in concentrated sulfuric acid to give 2,2-bis-(3-nitrophenyl)hexafluoropropane in a third step which is then hydrogenated on a palladium/charcoal catalyst to give 2,2-bis-(3-aminophenyl)hexafluoropropane in a fourth step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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